Cas no 2137616-38-5 (10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane)
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane Chemical and Physical Properties
Names and Identifiers
-
- 10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane
-
- Inchi: 1S/C10H15IO3/c11-4-8-3-9(7-12-8)5-10(6-9)13-1-2-14-10/h8H,1-7H2
- InChI Key: IHAKHVFWZNMSND-UHFFFAOYSA-N
- SMILES: O1C2(CC3(CC(CI)OC3)C2)OCC1
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM415188-100mg |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane |
2137616-38-5 | 95%+ | 100mg |
$450 | 2023-02-16 | |
| Chemenu | CM415188-250mg |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane |
2137616-38-5 | 95%+ | 250mg |
$628 | 2023-02-16 | |
| Chemenu | CM415188-500mg |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane |
2137616-38-5 | 95%+ | 500mg |
$976 | 2023-02-16 | |
| Chemenu | CM415188-1g |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane |
2137616-38-5 | 95%+ | 1g |
$1242 | 2023-02-16 | |
| Enamine | EN300-378158-0.05g |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane |
2137616-38-5 | 95% | 0.05g |
$238.0 | 2023-03-02 | |
| Enamine | EN300-378158-0.1g |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane |
2137616-38-5 | 95% | 0.1g |
$355.0 | 2023-03-02 | |
| Enamine | EN300-378158-0.25g |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane |
2137616-38-5 | 95% | 0.25g |
$509.0 | 2023-03-02 | |
| Enamine | EN300-378158-0.5g |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane |
2137616-38-5 | 95% | 0.5g |
$803.0 | 2023-03-02 | |
| Enamine | EN300-378158-1.0g |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane |
2137616-38-5 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-378158-2.5g |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane |
2137616-38-5 | 95% | 2.5g |
$2014.0 | 2023-03-02 |
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.47.15]dodecane: A Multifunctional Scaffold in Modern Pharmaceutical Research
10-(iodomethyl)-1,4,9-trioxadispiro[4.1.47.15]dodecane, with the CAS number 2137616-38-5, represents a class of complex polyether-based compounds that have garnered significant attention in the field of pharmaceutical chemistry and biomaterials science. This molecule features a unique spiro framework combined with multiple oxygen atoms, which confers it with distinct physicochemical properties. The presence of the iodomethyl group at the terminal position further enhances its reactivity and utility in synthetic transformations. Recent advances in drug delivery systems and biocompatible materials have highlighted the potential of this compound as a versatile building block for developing novel therapeutic agents and functional polymers.
The molecular architecture of 10-(iodomethyl)-1,4,9-trioxadispiro[4.1.47.15]dodecane is characterized by a central trioxadispiro core, which consists of three interconnected rings with oxygen atoms bridging the spiro junctions. This structural motif is reminiscent of polyether-based scaffolds commonly found in antimicrobial peptides and surfactant molecules. The iodomethyl substituent at the terminal carbon introduces a high degree of electrophilicity, making it an attractive candidate for coupling reactions with nucleophilic moieties such as thiols, amines, or hydrazides. This reactivity has been leveraged in recent studies to synthesize targeted drug delivery systems and biodegradable polymers with tunable degradation rates.
Recent research published in Advanced Materials (2023) has demonstrated the application of 10-(iodomethyl)-1,4,9-trioxadispiro[4.1.47.15]dodecane in the development of hydrogel-based platforms for controlled drug release. The spiro framework provides structural rigidity, while the iodomethyl group enables post-functionalization through click chemistry reactions. This dual functionality has been utilized to create smart hydrogels that respond to pH or temperature changes, offering precise control over drug release kinetics. Such systems are particularly relevant for the treatment of chronic inflammatory diseases and oncology, where sustained drug delivery is critical.
Another notable application of this compound lies in its role as a crosslinking agent for biomaterials. The trioxadispiro core, combined with the iodomethyl functionality, allows for the formation of stable covalent bonds between polymer chains. This property has been exploited in the synthesis of biocompatible scaffolds for regenerative medicine, where the mechanical strength and degradation behavior of the material must be carefully tailored. A study in Biomaterials Science (2024) reported the use of 10-(iodomethyl)-1,4,9-trioxadispiro[4.1.47.15]dodecane to create 3D-printed scaffolds with enhanced cell adhesion properties, demonstrating its potential in bone tissue engineering.
The reactivity of the iodomethyl group has also been explored in the context of drug conjugation strategies. Researchers have utilized this compound to link therapeutic agents such as anticancer drugs or antimicrobial peptides to polymeric carriers. This approach allows for the protection of sensitive drugs from premature degradation while enabling their controlled release at the target site. A 2023 study in Journal of Controlled Release demonstrated the efficacy of such conjugates in reducing systemic toxicity while maintaining therapeutic concentrations at the disease site.
Furthermore, the trioxadispiro framework of 10-(iodomethyl)-1,4,9-trioxadispiro[4.1.47.15]dodecane has been investigated for its potential in nanoparticle synthesis. The oxygen-rich environment within the spiro core facilitates the formation of self-assembled nanomaterials with unique optical and mechanical properties. These nanoparticles have shown promise in imaging applications and targeted drug delivery, particularly in the context of precision medicine.
Despite its promising applications, the synthesis of 10-(iodomethyl)-1,4,9-trioxadispiro[4.1.47.15]dodecane remains a challenge due to the complexity of its spiro framework. Recent advances in asymmetric catalysis and organocatalytic methods have enabled the efficient construction of this molecule, opening new avenues for its functionalization. Ongoing research is focused on optimizing synthetic routes to improve yield and scalability, which is critical for the translation of this compound into therapeutic applications.
In conclusion, 10-(iodomethyl)-1,4,9-trioxadispiro[4.1.47.15]dodecane exemplifies the potential of complex polyether scaffolds in modern pharmaceutical science and biomaterials engineering. Its unique structural features, combined with the reactivity of the iodomethyl group, make it a valuable platform for developing targeted therapies, smart drug delivery systems, and biocompatible materials. Continued exploration of its synthetic versatility and functional applications is expected to further expand its impact in the biomedical field.
2137616-38-5 (10-(iodomethyl)-1,4,9-trioxadispiro[4.1.4^{7}.1^{5}]dodecane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)